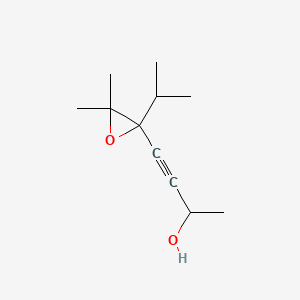
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol is an organic compound with a complex structure that includes an oxirane ring, a butynol group, and several methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3,3-dimethyl-2-isopropyl-1-butene with an appropriate oxidizing agent to form the oxirane ring. This is followed by the addition of a butynol group under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxirane ring or the butynol group into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol involves its interaction with various molecular targets and pathways. The oxirane ring and butynol group can participate in chemical reactions that modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol include:
- 3,3-Dimethyl-2-isopropyl-1-butene
- 3,3-Dimethyl-2-isopropyl-1-butene oxide
- 4-(3,3-Dimethyl-2-isopropyloxiranyl)-2-butanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
4-(3,3-dimethyl-2-propan-2-yloxiran-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H18O2/c1-8(2)11(7-6-9(3)12)10(4,5)13-11/h8-9,12H,1-5H3 |
InChI-Schlüssel |
SOBHZYFGFCEQFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(O1)(C)C)C#CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


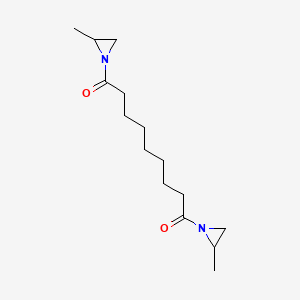
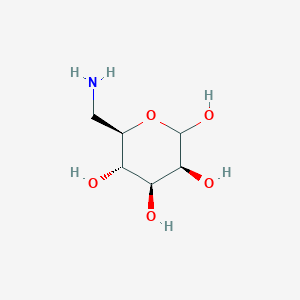

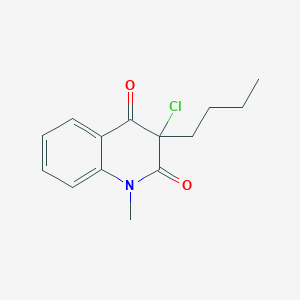
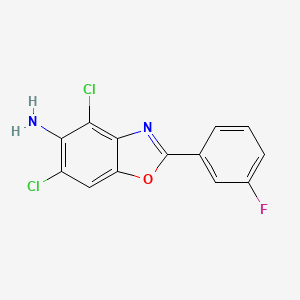
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
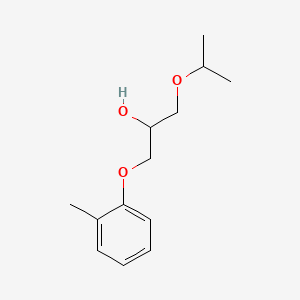
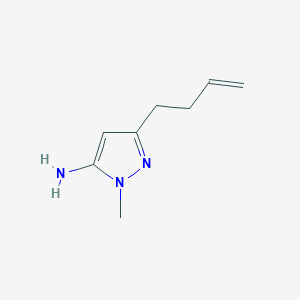
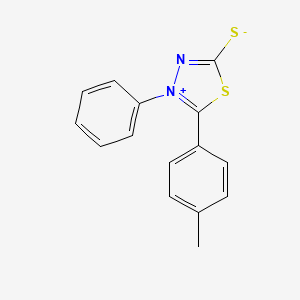

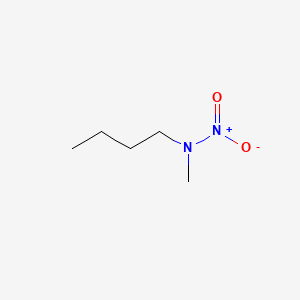
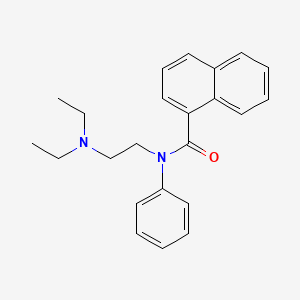
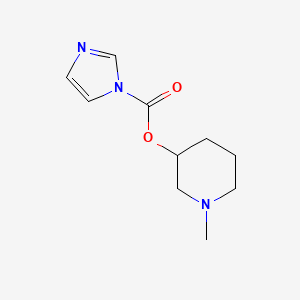
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
